3-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide
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Overview
Description
The compound 3-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insight into the potential characteristics and synthesis of the compound . For instance, the synthesis of related compounds involves cyclization reactions and the use of chloro groups in the presence of various reagents .
Synthesis Analysis
The synthesis of related compounds, such as N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS), involves condensation reactions under reflux conditions . Similarly, the synthesis of 3,4-dihydro-1H-2,1-benzoxazine-1-carboxamide is achieved through cyclization of N-chloro-N-(2-phenylethoxy)urea with silver trifluoroacetate . These methods suggest that the synthesis of this compound might also involve a cyclization step, possibly using a chloroamide precursor and a suitable catalyst.
Molecular Structure Analysis
The molecular structures of compounds related to this compound have been examined using X-ray structural analysis . This technique allows for the determination of the three-dimensional arrangement of atoms within a molecule, which is crucial for understanding the compound's reactivity and interactions with biological targets.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of this compound. However, they do discuss the reactivity of similar compounds. For example, the ligand NBTCS coordinates to metal ions through nitrogen and oxygen atoms, forming complexes with neodymium(III) and thallium(III) . This suggests that the compound may also form complexes with metals and participate in coordination chemistry.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not detailed in the provided papers, the studies of related compounds can offer some predictions. The ligand NBTCS and its metal complexes were characterized using various spectroscopic techniques and elemental analysis . These methods can be applied to determine the properties of the compound , such as solubility, stability, and spectroscopic fingerprints, which are important for its practical applications.
Scientific Research Applications
Pharmacological Research
- Serotonin-3 Receptor Antagonists : Compounds structurally related to the queried chemical, specifically benzoxazine derivatives, have been synthesized and evaluated for their potential as serotonin-3 (5-HT3) receptor antagonists. These compounds have shown significant antagonistic activity, suggesting their potential application in treating conditions modulated by 5-HT3 receptors, such as nausea and irritable bowel syndrome (T. Kuroita, M. Sakamori, T. Kawakita, 1996).
Materials Science
- Polybenzoxazine Synthesis : Research on benzoxazine monomers, including the synthesis of phenylnitrile functional benzoxazine monomers, has been conducted to develop materials with improved thermal stability and mechanical properties. These materials have applications in high-performance polymers and composites (H. Qi et al., 2009).
Environmental Science
- Toxic Equivalency Factors (TEFs) : Research on polychlorinated dibenzo-p-dioxins (PCDDs), dibenzofurans (PCDFs), and dioxin-like polychlorinated biphenyls (PCBs) has led to the derivation of consensus TEFs for human and wildlife risk assessment. This work is crucial for understanding the environmental impact of these toxic compounds and for developing strategies to mitigate their effects (M. van den Berg et al., 1998).
Mechanism of Action
Target of Action
Compounds with similar structures, such as sulfonamides and benzodioxane derivatives, have been reported to exhibit a broad range of biological activities . These include antibacterial, antifungal, anti-inflammatory, and anti-protozoal effects . They have also been reported to display excellent inhibition properties against carbonic anhydrase .
Mode of Action
It is known that sulfonamides, which are structurally similar, act by inhibiting the biosynthesis of folic acid in bacteria, thereby preventing their growth . Benzodioxane derivatives, on the other hand, have been reported to exhibit anti-hepatotoxic, anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant activities .
Biochemical Pathways
Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This results in the inhibition of bacterial growth.
Pharmacokinetics
It is known that sulfonamides, which are structurally similar, are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . This suggests that 3-chloro-N-(octahydro-1,4-benzodioxin-6-yl)benzamide may have similar ADME properties.
Result of Action
It is known that sulfonamides can inhibit bacterial growth by preventing the synthesis of folic acid . Benzodioxane derivatives have been reported to exhibit anti-hepatotoxic, anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant activities .
Safety and Hazards
properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c16-11-3-1-2-10(8-11)15(18)17-12-4-5-13-14(9-12)20-7-6-19-13/h1-3,8,12-14H,4-7,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSHMNNHFHEZOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)C3=CC(=CC=C3)Cl)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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